REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=O)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[NH2:21][CH2:22][C:23]([OH:25])=[O:24]>>[F:19][C:2]([F:1])([F:20])[C:3]1[CH:4]=[CH:5][C:6]([O:7][C:8]2[CH:9]=[CH:10][C:11]([C:12]([NH:21][CH2:22][C:23]([OH:25])=[O:24])=[O:14])=[CH:15][CH:16]=2)=[CH:17][CH:18]=1
|
Name
|
Example 1 ( 1b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.06 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(OC2=CC=C(C(=O)O)C=C2)C=C1)(F)F
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction similar to
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(OC2=CC=C(C(=O)NCC(=O)O)C=C2)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.38 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |